molecular formula NNd B1581857 Neodymium nitride (NdN) CAS No. 25764-11-8

Neodymium nitride (NdN)

Cat. No.: B1581857
CAS No.: 25764-11-8
M. Wt: 158.25 g/mol
InChI Key: OVMJQLNJCSIJCH-UHFFFAOYSA-N
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Description

Neodymium Nitride (NdN) is an inorganic compound with a cubic rock salt crystal structure . It is typically a dark-colored powder and is known for its ferromagnetic properties, making it a compound of interest for fundamental research in spintronics and magnetic materials . This material is highly sensitive to air and moisture, requiring handling and storage under an inert atmosphere . In research and development, Neodymium Nitride serves as a valuable material across several advanced fields. In energy research, it is studied as a potential high-capacity anode material for next-generation lithium-ion batteries and for application in energy storage systems . In electronics and catalysis, its semiconducting behavior and unique electronic structure are leveraged in the development of high-frequency electronic components . When used as a dopant, neodymium ions (Nd³⁺) can enhance the performance of host materials; for instance, doping in cobalt oxide (Co₃O₄) has been shown to significantly boost electrocatalytic activity for the oxygen evolution reaction (OER) in acidic water splitting , while doping in zinc oxide (ZnO) creates nanocatalysts that improve the efficiency of microbial desalination cells . Furthermore, the interaction between neodymium 4f electrons and nitrogen atoms leads to complex electron localization, which is key to its function in various applications . This product, Neodymium Nitride (NdN), is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

azanylidyneneodymium
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InChI

InChI=1S/N.Nd
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InChI Key

OVMJQLNJCSIJCH-UHFFFAOYSA-N
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Canonical SMILES

N#[Nd]
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Molecular Formula

NNd
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DSSTOX Substance ID

DTXSID4067141
Record name Neodymium nitride (NdN)
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Molecular Weight

158.25 g/mol
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Physical Description

Black powder; [MSDSonline]
Record name Neodymium nitride
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CAS No.

25764-11-8
Record name Neodymium nitride (NdN)
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Record name Neodymium nitride (NdN)
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Advanced Synthesis Methodologies for Neodymium Nitride

Bulk Synthesis Approaches

The fabrication of bulk Neodymium Nitride often involves high-energy processes designed to promote the reaction between neodymium and nitrogen and to consolidate the resulting material into a dense form.

High-Temperature Solid-State Nitridation Techniques

High-temperature solid-state nitridation represents a conventional yet effective method for synthesizing bulk NdN. This technique typically involves the direct reaction of neodymium metal or its hydride with nitrogen gas (N₂) or ammonia (B1221849) (NH₃) at elevated temperatures. The process leverages the high reactivity of neodymium with nitrogen under these conditions to form the nitride.

A common approach involves heating a precursor, such as a ternary oxide, under a flow of ammonia. aip.org For instance, perovskite oxynitrides like LnVO₃₋ₓNₓ (where Ln can be Nd) are synthesized by treating the corresponding oxide (LnVO₄) with NH₃. aip.org The synthesis often proceeds in a two-step manner: an initial reduction of the precursor followed by the incorporation of nitrogen into the lattice. aip.org The thermodynamic stability of the resulting nitride is a critical factor, as many nitrides can decompose at very high temperatures. researchgate.net Therefore, precise control over the reaction temperature and atmosphere is essential to achieve the desired stoichiometry and phase purity. Two-step solid-state reactions, involving an initial lower-temperature step for nucleation followed by a higher-temperature anneal for crystal growth, have been shown to be effective in synthesizing ternary nitrides and can be a guiding principle for producing pure binary nitrides as well. acs.org

Table 1: Parameters in High-Temperature Solid-State Nitridation
ParameterDescriptionTypical Range/ValuesImpact on Synthesis
Precursor MaterialStarting neodymium-containing compound.Nd metal, NdH₂, Nd₂O₃, Ternary OxidesInfluences reaction kinetics and final product purity.
Nitrogen SourceGas used to provide nitrogen for the reaction.N₂, NH₃NH₃ can be more reactive at lower temperatures due to its decomposition into active nitrogen species.
Reaction TemperatureTemperature at which nitridation occurs.700 - 1200 °CCrucial for reaction rate and phase formation. Too high can lead to decomposition. aip.orgacs.org
Reaction TimeDuration of the high-temperature process.Several hoursAffects the completeness of the nitridation reaction.

Spark Plasma Sintering (SPS) for Bulk Consolidation and Microstructure Control

Spark Plasma Sintering (SPS) is an advanced powder metallurgy technique used for the rapid consolidation of powders into dense bulk materials. bohrium.com In the context of NdN and related magnetic nitrides like Nd-Fe-B and Sm-Fe-N, SPS is particularly valuable because it allows for sintering at lower temperatures and for shorter durations compared to conventional methods. researchgate.netcambridge.orgresearchgate.net This is critical for metastable materials that can decompose at the high temperatures typically required for sintering. researchgate.netresearchgate.net

The SPS process involves applying a pulsed DC current through a graphite (B72142) die containing the powder. This generates spark discharges between powder particles, leading to rapid heating and promoting diffusion and densification. The applied pressure further aids in the consolidation process. Research on Nd-Fe-B alloys has shown that while higher sintering temperatures in SPS can improve consolidation, they can also lead to the deterioration of magnetic properties due to phase decomposition and grain growth. cambridge.org Therefore, optimizing SPS parameters such as temperature, pressure, dwell time, and heating rate is crucial for achieving a dense material while preserving the desired microstructure and properties. bohrium.com For instance, in Ce-Nd-Fe-Mo-N magnets, SPS has been successfully used to produce dense magnets without significant degradation of the magnetic properties of the initial powder. researchgate.net

Table 2: Key Findings in Spark Plasma Sintering of Nitride-based Magnets
Material SystemSPS ParametersKey FindingsReference
Nd-Fe-BVaried temperature and pressureHigher temperature improves density but degrades magnetic properties due to α-Fe formation and grain growth. Lower temperatures preserve magnetic properties but result in lower density. cambridge.org
Ce-Nd-Fe-Mo-NOptimized sintering parametersDemonstrated dense magnet fabrication with retained magnetic properties (Hci = 3.34 kOe, Br = 6.55 kG, (BH)max = 4.98 MGOe) without binders. researchgate.net
Sm-Fe-NTemperatures up to 773 KTbCu₇-type powder showed greater stability than Th₂Zn₁₇-type. A magnet with high remanence (96.4 Am²/kg) and coercivity (0.72 MA/m) was produced at 773 K. researchgate.net

Mechanochemical Routes and Phase Formation Studies (e.g., NdN₂ formation)

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations. rsc.orgirb.hr This method offers a low-cost, room-temperature route for the synthesis of nanostructured nitrides. rsc.org The process involves milling precursor powders, which can be elemental metals or oxides, in a reactive atmosphere (like N₂) or with a solid nitrogen source. rsc.orgresearchgate.netmdpi.com

The intense mechanical action during milling leads to repeated fracturing and welding of powder particles, creating fresh, highly reactive surfaces that can readily react with the nitrogen source. This can lead to the formation of various nitride phases, including potentially metastable ones. For example, the mechanochemical synthesis of Nd₁.₁Fe₁₀CoTi compounds from oxide precursors has been demonstrated, followed by a nitrogenation step to produce the desired magnetic nitride. researchgate.netmdpi.com It is a versatile method that can also be used to synthesize a range of other metal nitrides and carbonitrides. rsc.org The study of phase formation during mechanochemical synthesis is critical, as the process can sometimes lead to the formation of unexpected phases, such as the hypothetical dinitride (NdN₂), although specific reports on NdN₂ formation via this route are not prevalent in the provided sources. The process is known to generate reactive intermediates, such as nitrogen-centered radicals, which can drive the formation of new chemical bonds. rsc.orgresearchgate.net

Thin Film and Nanostructure Fabrication

The growth of high-quality thin films and nanostructures of Neodymium Nitride is essential for its integration into electronic and spintronic devices. Techniques that offer precise control over thickness, stoichiometry, and crystallinity are paramount.

Chemical Vapor Deposition (CVD) Protocols for Epitaxial Growth

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. rsc.org It involves the chemical reaction of gaseous precursors on a heated substrate surface, leading to the deposition of a solid film. rsc.org For the epitaxial growth of NdN, a suitable single-crystal substrate and carefully chosen neodymium and nitrogen precursors are required. The choice of precursor is critical, as it influences the deposition temperature and the purity of the resulting film. chemrxiv.org

While specific CVD protocols for NdN are not detailed in the provided sources, the general principles of CVD for other nitrides are applicable. rsc.orgresearchgate.net The process parameters, including substrate temperature, precursor flow rates, and reactor pressure, must be precisely controlled to achieve epitaxial growth, where the crystal lattice of the deposited film aligns with that of the substrate. epfl.ch Variants of CVD, such as Metal-Organic Chemical Vapor Deposition (MOCVD), which uses metal-organic precursors, are widely used for the growth of other nitride semiconductors like GaN and could be adapted for NdN. researchgate.netucsb.edu The goal is to create a single-crystal film with minimal defects, which is crucial for optimizing its electronic and magnetic properties.

Molecular Beam Epitaxy (MBE) for Stoichiometry Control and Layered Structures

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique that offers atomic-level control over film growth. nsf.gov It is considered one of the most precise methods for growing high-purity, single-crystal thin films and complex layered structures. nsf.govdtu.dk In MBE, beams of atoms or molecules are generated from effusion cells and directed onto a heated substrate in a UHV environment. nsf.gov The slow deposition rate allows for real-time monitoring of the growth process using techniques like Reflection High-Energy Electron Diffraction (RHEED). ucsb.edu

For rare-earth nitrides like NdN, MBE is particularly advantageous for achieving precise stoichiometry. researchgate.netaps.org The ratio of the neodymium flux to the reactive nitrogen flux can be accurately controlled, which is critical because properties like carrier concentration are highly sensitive to nitrogen vacancies. researchgate.net MBE has been successfully used to grow epitaxial thin films of other rare-earth nitrides such as GdN and SmN on various substrates. researchgate.netaps.org The technique also enables the fabrication of layered structures, or heterostructures, by sequentially depositing different materials. wgtn.ac.nznih.gov This capability is essential for developing novel spintronic devices that leverage the unique properties of NdN in combination with other materials. wgtn.ac.nz Achieving stoichiometric films often requires careful control of growth conditions, as deviations can lead to the formation of defects that affect the material's properties. aps.orgdtic.mil

Table 3: Research Findings in MBE Growth of Rare-Earth Nitrides
MaterialSubstrateKey Findings on Stoichiometry and StructureReference
NdNNot specifiedReported as an intrinsic ferromagnetic semiconductor with a TC of 43 K. Strong doping by nitrogen vacancies was indicated. researchgate.net
SmNSi(100)Epitaxial growth achieved by careful control of temperature, N₂ pressure, and post-annealing, avoiding silicide formation. Stoichiometric SmN may have a larger lattice constant. aps.org
GdNSi(111) with AlN bufferFully (111)-oriented epitaxial films grown. Films were electron-doped to degeneracy with carrier concentrations of 4x10²⁰ cm⁻³. researchgate.net
(Gd,Sm)NNot specifiedUsed to create tri-layer magnetic memory elements, demonstrating the ability to grow complex layered structures. wgtn.ac.nz

Solvothermal and Hydrothermal Approaches for Nanocrystalline NdN

Solvothermal and hydrothermal synthesis are versatile wet-chemical methods for producing crystalline materials from substances in a heated and pressurized solvent. sigmaaldrich.cn When water is the solvent, the method is termed hydrothermal synthesis. sigmaaldrich.cn These techniques are particularly effective for creating nanocrystalline powders due to the enhanced solubility and reactivity of precursors under these conditions, which facilitates the formation of well-defined crystal structures. sigmaaldrich.cnnso-journal.org

While direct solvothermal or hydrothermal synthesis of Neodymium Nitride (NdN) is not extensively documented, the methods have been successfully applied to synthesize precursors and related neodymium compounds, such as neodymium oxides (Nd₂O₃) and hydroxides (Nd(OH)₃), suggesting a viable pathway for NdN production. researchgate.netinderscienceonline.com For instance, hexagonal-phase Nd(OH)₃ nanorods have been produced using a hydrothermal method, which can then be converted to other neodymium compounds through annealing. researchgate.net The synthesis of Nd-doped tin sulfide (B99878) (SnS) via a hydrothermal route, using neodymium nitrate (B79036) as the neodymium source, further demonstrates the feasibility of incorporating neodymium into crystal lattices using this approach. vistas.ac.in

The key to these methods lies in the precise control over reaction parameters, which directly influences the morphology and crystallite size of the final product. sigmaaldrich.cnresearchgate.net Factors such as temperature, pressure, solvent type, precursor concentration, and reaction time are critical variables. sigmaaldrich.cnresearchgate.net For example, in the hydrothermal synthesis of neodymium oxide precursors, reaction conditions were found to be instrumental in determining the product's morphology and structure. researchgate.net This level of control is essential for producing nanocrystalline materials with tailored properties.

Table 1: Parameters in Hydrothermal/Solvothermal Synthesis and Their Influence

Parameter Influence on Nanocrystal Formation Source
Temperature & Pressure Affects precursor solubility, reaction kinetics, and crystal phase formation. Higher temperatures can lead to larger, more crystalline particles. sigmaaldrich.cnresearchgate.net
Solvent Determines the chemical environment, precursor interaction, and can influence the surface chemistry of the nanoparticles (e.g., hydrophilic). sigmaaldrich.cn
Precursor Concentration Influences supersaturation levels, which dictates the nucleation and growth rates, thereby affecting particle size and morphology. sigmaaldrich.cn

| Reaction Time | Controls the duration of crystal growth, allowing for fine-tuning of particle size and crystallinity. | researchgate.net |

Control of Film Orientation and Morphology during Growth

The orientation and morphology of Neodymium Nitride thin films are critical determinants of their magnetic and electronic properties. Control over the crystallographic orientation during epitaxial growth is a primary focus of advanced synthesis. Rare earth nitrides (RENs), including NdN, crystallize in a face-centered cubic (FCC) rocksalt structure. google.com The ability to selectively grow films with a specific orientation, such as (001) or (111), is crucial for their integration into spintronic devices. google.com

Molecular Beam Epitaxy (MBE) is a principal technique for achieving this control. google.comacs.org The choice of substrate and the engineering of a buffer layer are paramount. A significant achievement has been the growth of (001)-oriented REN films on hexagonal crystal surfaces, a feat that is generally rare in materials science. google.com

Key strategies for controlling NdN film orientation include:

Substrate Selection: The crystal structure and orientation of the substrate template the growth of the NdN film. For instance, growing RENs on a hexagonal (0001) wurtzite surface, such as Aluminum Nitride (AlN), typically results in a (111)-oriented film. google.com The use of substrates like MgO(100) can promote the growth of specific phases. acs.org

Buffer Layers: An intermediate buffer layer can overcome lattice mismatches and dictate film orientation. A common approach involves growing an AlN buffer layer on a silicon (Si) substrate prior to NdN deposition. google.com

Growth Temperature: The substrate temperature during deposition is a critical parameter. For NdN, a growth temperature of approximately 850 °C has been reported in MBE systems. google.com

Deposition Method: Besides MBE, other techniques like Pulsed Laser Deposition (PLD) and Atomic Layer Deposition (ALD) offer pathways to control film properties. acs.org In PLD, for example, the background gas pressure (e.g., nitrogen pressure) can be adjusted to control the stoichiometry and phase of the resulting nitride film. acs.org ALD provides superior control over film thickness and conformal coverage due to its self-limiting nature. acs.org

Table 2: Examples of Controlled Epitaxial Growth of Rare Earth Nitride Films

Parameter Value / Method Resulting Orientation Source
Substrate Hexagonal (0001) AlN (111)-oriented REN film google.com
Substrate MgO(100) Promotes γ′-Fe₄N phase in iron nitride (principle applicable) acs.org
Growth Method Patented MBE technique on hexagonal substrate (001)-oriented REN film google.com

| Growth Temperature | ~850 °C (for NdN) | Epitaxial growth | google.com |

Synthesis of Low-Dimensional NdN Structures (e.g., 2D films)

Low-dimensional structures, which are confined at the nanoscale in at least one dimension, exhibit unique properties compared to their bulk counterparts due to quantum confinement and high surface-to-volume ratios. mdpi.comnih.gov These structures are categorized as 0D (nanoparticles), 1D (nanowires, nanorods), and 2D (thin films, nanosheets). mdpi.com

Two-Dimensional (2D) Films: The synthesis of 2D NdN structures primarily involves the growth of high-quality, ultra-thin epitaxial films. The methods discussed for controlling film orientation, such as Molecular Beam Epitaxy (MBE) and Atomic Layer Deposition (ALD), are central to creating 2D NdN. google.comempa.ch These "bottom-up" approaches allow for atomic-level control over thickness and composition. numberanalytics.comnih.gov

Molecular Beam Epitaxy (MBE): This technique involves the deposition of atomic or molecular beams onto a heated substrate in an ultra-high vacuum environment, enabling the growth of single-crystal thin films one atomic layer at a time. nih.govnumberanalytics.com It is a preferred method for high-purity, crystalline 2D REN films. google.com

Chemical Vapor Deposition (CVD): In CVD, precursor gases react on a substrate surface to form a thin film. numberanalytics.com It is a scalable method capable of producing high-quality, large-area 2D materials. samaterials.com

One-Dimensional (1D) Structures: While direct synthesis of 1D NdN nanorods or nanowires is not widely reported, methods used for analogous neodymium compounds provide a clear blueprint. The hydrothermal synthesis of hexagonal Nd(OH)₃ nanorods, which can be subsequently converted to Nd₂O₃ nanorods through thermal annealing, is a prime example. researchgate.net This precursor-based approach, starting with a 1D hydroxide (B78521) or other complex and converting it to the desired nitride, is a promising route.

Table 3: Synthesis Approaches for Low-Dimensional Materials

Approach Method Description Applicability to NdN Source
Bottom-Up Molecular Beam Epitaxy (MBE) Deposition of atomic beams on a substrate in ultra-high vacuum for layer-by-layer growth. Proven for high-quality 2D REN films. google.comnumberanalytics.com
Bottom-Up Chemical Vapor Deposition (CVD) Chemical reaction of precursor gases on a substrate to form a film. Highly suitable for scalable 2D film production. numberanalytics.comsamaterials.com
Bottom-Up Hydrothermal/Solvothermal Wet-chemical synthesis in a sealed, heated vessel. Demonstrated for 1D Nd-compound nanorods (precursors). nso-journal.orgresearchgate.net

| Top-Down | Mechanical/Liquid Exfoliation | Separation of layers from a bulk crystal using mechanical force or solvents. | Potentially applicable if a bulk layered NdN-containing parent crystal is available. | nih.govsamaterials.com |

Computational and Theoretical Investigations of Ndn Electronic and Magnetic Architectures

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations are a cornerstone in the theoretical examination of NdN, providing insights that are often difficult to obtain experimentally. aip.org The primary challenge in modeling NdN lies in the accurate treatment of the strongly correlated and localized 4f electrons of the neodymium atom. aip.orgchiba-u.jp

To address the strong on-site Coulomb repulsion among the localized 4f electrons in NdN, standard DFT approximations like the Generalized Gradient Approximation (GGA) are often insufficient. rsc.orgrsc.org Therefore, the GGA+U method, which incorporates a Hubbard U term to account for these strong correlations, is widely used. rsc.orgrsc.org

Different computational approaches yield varying electronic and magnetic predictions. For instance, GGA calculations sometimes predict a half-metallic character for NdN, where one spin channel is metallic and the other is insulating. rsc.orgresearchgate.net However, when the GGA+U approximation is applied, the electronic structure often changes significantly. The inclusion of the Hubbard U parameter tends to shift the 4f orbitals away from the Fermi level, separating them into filled and empty bands. rsc.orgrsc.orgresearchgate.net This can lead to a predicted semi-metallic nature for NdN, characterized by a small overlap between the valence and conduction bands. rsc.orgresearchgate.net

The choice of the Hubbard U and Hund's J parameters is critical and can be determined from first principles or adjusted to match experimental observations. For NdN, values such as U = 7.609 eV and J = 0.987 eV have been used in some studies. rsc.orgrsc.orgresearchgate.net Other studies have utilized different values, such as U = 6.0 eV, U = 6.3 eV with J = 0.7 eV, or U = 7.2 eV with J = 0.7 eV, to accurately model the magnetic and electronic properties. researchgate.netresearchgate.net The application of GGA+U has been shown to be crucial for correctly describing the insulating state in related neodymium compounds. researchgate.net

Comparison of GGA and GGA+U Predictions for NdN
PropertyGGA PredictionGGA+U PredictionReference
Electronic NatureHalf-metallicSemi-metallic rsc.orgresearchgate.net
4f Orbitals at Fermi LevelPinned around EFShifted away from EF rsc.org

The strong spin-orbit coupling (SOC) inherent in rare-earth elements like neodymium plays a pivotal role in determining the magnetic properties of NdN. wgtn.ac.nzaps.org SOC links the spin of the electrons to their orbital motion, and its inclusion in theoretical calculations is essential for a complete understanding of the material's magnetism. rsc.orgrsc.org

Theoretical studies that incorporate SOC reveal a significant orbital contribution to the total magnetic moment of NdN, which is a characteristic feature of many rare-earth nitrides. wgtn.ac.nzaps.org In fact, for NdN, the orbital moment is predicted to be dominant over the spin moment. wgtn.ac.nzaps.org This orbital dominance is a consequence of the less-than-half-filled 4f shell in the Nd³⁺ ion. aps.org

Non-collinear calculations, which allow the magnetic moments to orient in any direction, have been performed to investigate the magnetic anisotropy. These calculations, including SOC, show that the spin and orbital moments of the Nd atoms are substantial. rsc.orgrsc.org For instance, in 2D NdN films, the spin magnetic moment of Nd can be as high as ~3.7 µB per atom, with a large and negative orbital moment, as expected for rare-earth elements. rsc.orgrsc.org The inclusion of SOC is also critical for determining the easy axis of magnetization and the magnetic anisotropy energy. rsc.orgrsc.orgresearchgate.net

DFT calculations have been instrumental in predicting the structural properties and phase stability of NdN under high pressure. At ambient conditions, NdN is stable in the rock-salt (B1) crystal structure. rsc.orgresearchgate.net Theoretical calculations have successfully reproduced the experimental lattice parameter for this phase. rsc.orgrsc.orgresearchgate.net

Under the application of high pressure, NdN is predicted to undergo a structural phase transition. Some theoretical studies, using a full potential approach, have predicted a transition from the B1 (NaCl-type) phase to a B2 (CsCl-type) phase at a pressure of approximately 52.96 GPa. researchgate.netijecwki.com However, more recent experimental and theoretical work suggests a different high-pressure phase. Experimental studies have observed a pressure-induced phase transition from the B1 to a B10 structure at around 43 GPa. aip.orgau.dkaip.org This B10 structure is a tetragonally distorted version of the B2 structure. aip.org The discrepancy highlights the challenges in accurately predicting high-pressure phases for strongly correlated systems, where subtle electronic effects can influence structural stability. aip.org

Predicted and Observed High-Pressure Phase Transitions in NdN
TransitionPredicted Pressure (GPa)Observed Pressure (GPa)Reference
B1 to B252.96- researchgate.netijecwki.com
B1 to B10-~43 aip.orgau.dkaip.org

Modeling of Electronic Band Structures and Fermi Surface Topologies

The electronic band structure and Fermi surface topology are critical to understanding the electrical transport and magnetic properties of NdN. Theoretical models have provided significant insights into these aspects.

The electronic nature of NdN has been a subject of debate, with both semiconducting and semi-metallic behaviors reported. rsc.org Theoretical calculations have been crucial in exploring this duality. As mentioned, the choice of computational method (GGA vs. GGA+U) can lead to different predictions. While GGA might suggest half-metallicity, the more sophisticated GGA+U approach often points towards a semi-metallic ground state. rsc.org This semi-metallic character arises from a small overlap between the valence band (primarily of N-p character) and the conduction band. rsc.orgrsc.org

Furthermore, external pressure can induce a transition in the electronic properties. The structural phase transition from the B1 to the B10 or B2 phase under high pressure is expected to be accompanied by significant changes in the electronic band structure, potentially altering the material from a semiconductor or semi-metal to a metallic state in the high-pressure phase.

The degree of localization of the 4f electrons in NdN is a key factor governing its electronic and magnetic properties. chiba-u.jpsamaterials.com These electrons are generally considered to be strongly localized, giving rise to well-defined magnetic moments on the Nd ions. researchgate.net However, there is also evidence of hybridization between the Nd 4f states and the conduction bands, which are primarily composed of Nd 5d and N 2p states. aps.orgwgtn.ac.nz

This hybridization is crucial for understanding the conduction mechanisms in NdN. aps.org The presence of a heavy-fermion 4f/5d band near the Fermi energy has been suggested by both theoretical calculations and experimental observations, such as the anomalous Hall effect. aps.org This indicates that the 4f electrons can contribute to electrical conduction, a phenomenon that is central to the physics of heavy-fermion systems. aps.orgiaea.org The ability to control the occupation of this hybridized band through doping, for example, with nitrogen vacancies, opens up possibilities for tuning the electronic and magnetic properties of NdN. aps.org Theoretical models that accurately capture the interplay between 4f electron localization and hybridization are therefore essential for a complete description of this fascinating material. wgtn.ac.nz

Density of States (DOS) Calculations and f-Orbital Contributions

Theoretical studies based on Density Functional Theory (DFT) are crucial for understanding the electronic structure of Neodymium Nitride (NdN). The calculated Density of States (DOS) reveals the specific contributions of different orbitals to the material's electronic and magnetic properties. A key feature in the electronic structure of NdN and related neodymium compounds is the behavior of the highly localized Nd 4f electrons. mdpi.com

Calculations for various neodymium-containing materials consistently show that the Nd 4f states form sharp, narrow bands, which is characteristic of their localized nature. mdpi.comnih.gov In many cases, these localized f-electron states are found to be a primary determinant of the magnetic moment. nih.gov The spin-up and spin-down 4f orbitals exhibit significant separation in energy, leading to a large net spin magnetic moment. nih.govmdpi.com Specifically, the occupied 4f states are typically located several electron volts (eV) below the Fermi level, while the unoccupied 4f states reside above it. nih.gov This large energy separation and high density of states away from the Fermi level underscore the localized character of the 4f electrons, which contrasts with the more itinerant nature of the d-bands of transition metals. mdpi.comnih.gov

Theoretical Frameworks for NdN Magnetism

The magnetic ordering in Neodymium Nitride is more complex than what can be described by simple Heisenberg models of exchange interaction. aps.orgarxiv.org Due to the unquenched orbital momentum and weak crystal-field splitting of the atomic J multiplet on the Nd³⁺ ions, a more sophisticated model involving highly-ranked multipolar exchange interactions is required. aps.orgarxiv.orgresearchgate.net First-principles microscopic theories have been developed to describe these interactions in f-metal compounds like NdN. aps.org

Application of these advanced theoretical methods to NdN, which has a rocksalt crystal structure, reveals the multipolar nature of its ferromagnetic ground state. aps.orgresearchgate.netresearcher.life The magnetic order is not described by a simple spin dipole but by a complex order parameter containing significant J-tensorial contributions up to the ninth order. aps.orgarxiv.org Investigations have identified a primary order parameter of T₁ᵤ symmetry and a secondary order parameter of E₉ symmetry. aps.orgarxiv.org This indicates that higher-order multipoles (octupoles, etc.) play a non-negligible role in stabilizing the magnetic structure. These findings demonstrate that a quantitative description of the magnetic and thermodynamic properties of NdN cannot be achieved by considering only the ground crystal-field multiplet. aps.orgarxiv.org

The ferromagnetic behavior observed in rare-earth nitrides, including NdN, arises from a complex interplay of exchange mechanisms. aps.orgresearchgate.net While the Anderson superexchange theory often predicts antiferromagnetic coupling, a complete microscopic theory must also account for other contributions. researchgate.net For many lanthanide materials, a key mechanism is the ferromagnetic kinetic exchange proposed by Goodenough. aps.orgresearchgate.net

Ab initio calculations for NdN show that this Goodenough exchange mechanism, alongside traditional superexchange, is crucial for understanding its ferromagnetism. aps.org The exchange interaction is mediated by the nitrogen anions that bridge the magnetic neodymium ions. The specific orbital overlaps and electron transfer pathways determine the sign and strength of the coupling. The ferromagnetic kinetic exchange can become dominant under certain geometric and electronic conditions, leading to the parallel alignment of magnetic moments characteristic of ferromagnetism. researchgate.net The competition between these different exchange pathways is what governs the magnetic ordering and determines the Curie temperature in the family of rare-earth nitrides. aps.orgwikipedia.org

Magnetic Anisotropy Energy (MAE) is the energy required to rotate the magnetization direction away from its preferred orientation, known as the "easy axis." This property is fundamental to the performance of permanent magnets. aps.orgnsf.gov In materials containing rare-earth elements like neodymium, the strong spin-orbit coupling is a primary source of large MAE. aps.orgaps.org

First-principles calculations based on DFT are the standard theoretical tool for determining MAE. aps.orgarxiv.org The MAE is typically calculated as the total energy difference between systems with magnetization aligned along different crystallographic directions. aps.org For NdN, which has a cubic rocksalt structure, the magnetocrystalline anisotropy in the ideal crystal is expected to be relatively small compared to non-cubic permanent magnets. However, the presence of the Nd ion itself is known to induce significant local anisotropy. aps.org For instance, DFT calculations on a single Nd atom adsorbed on a graphenelike carbon-nitride (g-C₃N₄) monolayer predict a very large MAE of -10.45 meV per Nd atom. aps.org While this system is a 2D monolayer and not bulk NdN, it demonstrates the strong potential for large magnetic anisotropy originating from the Nd f-orbitals in a nitride environment. aps.org The easy axis is determined by the crystallographic direction that corresponds to the lowest total energy.

ParameterDescriptionTypical Calculation MethodRelevance to NdN
Magnetic Anisotropy Energy (MAE) The energy difference between magnetizing a crystal along the easy and hard axes.DFT total energy calculations with spin-orbit coupling included. aps.orgDetermines the stability of the magnetization direction; Nd ions are known to provide large MAE. aps.org
Easy Axis The crystallographic direction along which the material preferentially magnetizes.The direction corresponding to the minimum total energy in MAE calculations.For cubic NdN, the easy axis is typically along a high-symmetry direction like <100> or <111>.
Hardness Parameter (κ) A figure of merit (κ = √(Kᵤ/μ₀Mₛ²)) indicating a material's resistance to self-demagnetization.Derived from calculated MAE (Kᵤ) and saturation magnetization (Mₛ). researchgate.netMaterials with κ > 1 are generally considered suitable for permanent magnet applications. researchgate.net

This table provides an interactive overview of key concepts in magnetic anisotropy relevant to NdN.

Spin waves are collective excitations of the ordered magnetic moments in a material. aps.orgarxiv.org Their energy-momentum relationship is described by the spin-wave dispersion curve, which provides fundamental insights into the magnetic interactions and thermodynamic properties of the system. aps.orgaps.org Theoretical calculations of the spin-wave dispersion for NdN have been performed using first-principles methods. aps.orgscilit.com

These calculations are based on a model Hamiltonian that includes the complex multipolar exchange interactions discussed previously. aps.org By computing the spin-wave dispersion, one can determine quantities like the spin-wave stiffness, which is related to the energy cost of creating a long-wavelength magnetic excitation and is proportional to the exchange stiffness. aps.orgarxiv.org The calculated dispersion relations for NdN confirm that a quantitative understanding of its magnetic properties requires moving beyond simplified models and including the full complexity of its multipolar interactions. aps.orgarxiv.org The study of these magnetic excitations is essential for predicting the finite-temperature behavior of NdN's magnetism. aps.org

Defect Chemistry and Impurity Modeling

The properties of any real material are influenced by the presence of defects, such as vacancies, interstitials, or impurities. european-mrs.comtpu.ru The study of these imperfections and their impact on material properties is known as defect chemistry. aps.org First-principles calculations provide a powerful framework for modeling defects in materials like NdN at the atomic scale. cornell.edu

The central quantity in defect modeling is the formation energy (Eᶠ), which determines the equilibrium concentration of a defect. aps.orgcornell.edu For a defect X in charge state q, the formation energy is calculated as:

Eᶠ(X,q) = E_tot(X,q) - E_tot(perfect) - Σnᵢμᵢ + qE_F

Here, E_tot(X,q) is the total energy of the supercell containing the defect, E_tot(perfect) is the energy of the perfect crystal supercell, nᵢ is the number of atoms of species i added or removed, μᵢ is the atomic chemical potential, and E_F is the Fermi level, which acts as the chemical potential for electrons. cornell.edu

This grand canonical approach allows for the investigation of defect stability as a function of experimental conditions (represented by the chemical potentials) and the electronic state of the system (represented by the Fermi level). aps.orgcornell.edu For NdN, this methodology can be applied to study native point defects, such as nitrogen vacancies (Vₙ) or neodymium vacancies (Vₙd), as well as the incorporation of extrinsic impurities. The calculations can predict the stable charge states of these defects and their transition levels within the band gap, providing insight into their electrical activity and potential role as compensating centers. cornell.edu

Nitrogen Vacancy (V_N) Formation Energies and Dominance

Computational studies utilizing density functional theory (DFT) have been instrumental in understanding the intrinsic defect landscape of Neodymium Nitride (NdN). A significant focus of these investigations has been the calculation of formation energies for various point defects, particularly nitrogen vacancies (V_N), to determine their prevalence and stability within the crystal lattice.

Theoretical calculations consistently show that nitrogen vacancies are an unavoidable and predominant defect in NdN. rsc.org The formation of these vacancies is a key factor in the material's properties, often contributing to the discrepancies observed between theoretical predictions for perfect crystals and experimental results from synthesized samples. rsc.org The high reactivity of rare-earth nitrides and the ease with which nitrogen vacancies form are significant obstacles in producing high-purity, high-density bulk NdN. rsc.org

The formation energy (E_f) is a critical parameter calculated to quantify the likelihood of defect formation. Lower formation energy implies a higher probability of the defect occurring under typical growth conditions. rsc.org DFT studies on two-dimensional (2D) NdN films have calculated the formation energies for nitrogen vacancies alongside common unintentional impurities like Carbon (C) and Oxygen (O). The results indicate that while C and O are probable impurities, the nitrogen vacancy possesses the lowest formation energy, establishing it as the most dominant native defect. rsc.orgrsc.org In these computational models, neodymium vacancies are often considered less likely to form compared to the lighter nitrogen atom vacancies and are sometimes excluded from the calculations. nih.gov

The following table, based on data from computational studies, illustrates the comparative formation energies of these defects in 2D NdN layers.

Defect TypeDescriptionCalculated Formation Energy (eV)Dominance
Nitrogen Vacancy (V_N)An empty nitrogen lattice site.~0.5Predominant
Oxygen Dopant (O)An oxygen atom substituting a nitrogen atom.~1.0Probable Impurity
Carbon Dopant (C)A carbon atom substituting a nitrogen atom.~2.5Probable Impurity

Note: The formation energy values are approximate and derived from graphical representations in the source material for illustrative purposes. nih.gov

Impact of Non-Stoichiometry on Electronic and Magnetic Ground States

The prevalence of nitrogen vacancies leads to non-stoichiometry in NdN, which profoundly influences its electronic and magnetic ground states. The deviation from a perfect 1:1 ratio of Neodymium to Nitrogen atoms introduces charge carriers and lattice distortions that alter the material's fundamental properties. rsc.orgscirp.org Even a minor change in stoichiometry, on the order of 1%, can alter the carrier concentration by as much as 100%, thereby affecting physical parameters such as the lattice constant, electrical conductivity, and magnetic and optical properties. scirp.org

Electronic Properties: Theoretical models of stoichiometric, perfect-crystal bulk NdN predict it to be a semiconductor with a narrow band gap when the Hubbard parameter (U) is included in DFT calculations to account for strong electron correlations. rsc.org However, the presence of nitrogen vacancies introduces charge carriers into the system. rsc.org These carriers, provided by the V_N defects, can transform the material's electronic nature. For instance, in 2D NdN films, the presence of vacancies causes a shift from a semiconducting character to a semi-metallic one. rsc.orgrsc.org The density of states (DOS) calculations for these non-stoichiometric films show that the f orbitals separate into filled and empty bands, but the Fermi level is crossed by other states, confirming the semi-metallic behavior. rsc.orgresearchgate.net

Magnetic Properties: Non-stoichiometry is a critical factor in the magnetic behavior of NdN. The charge carriers introduced by nitrogen vacancies are believed to mediate magnetic interactions within the material. rsc.org Furthermore, the vacancies induce local lattice distortions, which in turn cause the magnetic moments of the individual Nd and surrounding N atoms to oscillate. rsc.orgrsc.orgresearchgate.net

Computational studies on 2D NdN films have shown that the spin magnetic moments of Nd atoms can increase significantly from the bulk value of approximately 3 μ_B per atom to as high as ~3.7 μ_B per atom in the presence of these defects. rsc.orgnih.gov Similarly, the magnetic moment of the N atoms, which is antiparallel to the Nd moment in the bulk, can become positive in 2D non-stoichiometric structures. nih.gov This variability, driven by non-stoichiometry, helps explain why different experimental studies have reported conflicting magnetic properties for NdN, ranging from ferromagnetic to paramagnetic. rsc.orgrsc.org

Computational Analysis of Intentional and Unintentional Doping Effects (e.g., C, O)

Beyond intrinsic non-stoichiometry from nitrogen vacancies, the electronic and magnetic properties of NdN are also sensitive to intentional and unintentional doping by other elements. Carbon (C) and Oxygen (O) are common impurities in rare-earth nitrides due to their high reactivity. rsc.org Computational analyses using DFT provide insight into the energetic favorability of incorporating these dopants and their subsequent effect on the material's properties.

Formation Energy and Probability: As discussed previously, formation energy calculations for 2D NdN films show that while nitrogen vacancies are the most dominant defect, both C and O dopants, substituting for nitrogen, are also probable impurities. rsc.orgrsc.orgresearchgate.net Oxygen has a lower formation energy than carbon, suggesting it is a more likely unintentional dopant. nih.gov This aligns with the known challenge of preventing oxidation during the synthesis of rare-earth nitrides. rsc.org

Impact on Magnetic and Electronic Properties: The introduction of dopants like C and O has a similar effect to that of nitrogen vacancies in that it induces lattice distortions. These distortions cause oscillations in the individual magnetic moments of the Nd and N atoms. rsc.orgrsc.orgresearchgate.net This alteration of the local magnetic environment is a key consequence of doping.

Advanced Characterization Techniques for Structural and Electronic Elucidation of Ndn

Spectroscopic Investigations of Electronic States and Bonding

Spectroscopic techniques are vital for probing the electronic structure and chemical bonding in Neodymium nitride. These methods provide information on the elemental composition, oxidation states of the constituent atoms, and the nature of the chemical bonds, which are fundamental to understanding its electronic and magnetic properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. researchgate.netnist.gov For Neodymium nitride, XPS is instrumental in verifying the stoichiometry and purity of the sample's surface region (typically the top 5-10 nm). researchgate.net

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for its identification. nist.gov

Crucially, the binding energy of an electron is sensitive to the chemical environment of the atom. researchgate.net This "chemical shift" allows XPS to distinguish between different oxidation states and chemical bonding environments. nist.gov For NdN, XPS can confirm that neodymium is in its +3 oxidation state and nitrogen is in its -3 state. thermofisher.comthermofisher.com It can also detect the presence of surface oxides or other contaminants that may form upon exposure to air. The analysis of the N 1s and Nd 3d or 4d core level spectra provides detailed information about the nitride bonding and can reveal the presence of oxynitride species. thermofisher.com

Typical XPS Binding Energies for Neodymium Nitride
Core LevelTypical Binding Energy (eV)Information Provided
Nd 3d5/2~982-984Confirms the presence of Neodymium and its oxidation state. thermofisher.com
N 1s~396-397Indicates the presence of Nitrogen in a nitride chemical state. thermofisher.com
O 1s~531-533Often detected due to surface oxidation, indicates the presence of Neodymium oxides.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify chemical bonds and functional groups within a material. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds. aip.org These absorption patterns act as a unique "fingerprint" for the compound, providing insights into its molecular structure and bonding characteristics. aps.org

In the context of neodymium nitride (NdN), FTIR spectroscopy can be employed to probe the fundamental vibrational modes of the Nd-N bond. The analysis of the FTIR spectrum would reveal the characteristic stretching and bending frequencies associated with this bond, offering direct information about the bond strength and the local chemical environment of the neodymium and nitrogen atoms. While specific FTIR data for NdN is not extensively reported in the literature, studies on other rare-earth nitrides and related compounds provide a framework for what to expect. For instance, the analysis of various metal oxides, including rare-earth oxides, has demonstrated the utility of FTIR in identifying the metal-oxygen vibrational modes. nasa.govresearchgate.net Similarly, for NdN, a prominent absorption peak corresponding to the Nd-N stretching vibration would be anticipated in the mid-infrared region.

Furthermore, FTIR can be instrumental in assessing the purity of NdN samples. The presence of impurities, such as oxides or hydroxides, would manifest as additional absorption bands in the spectrum. For example, Nd-O vibrations would appear at different wavenumbers than Nd-N vibrations, and the characteristic O-H stretching and bending modes from absorbed water or neodymium hydroxide (B78521) would also be readily identifiable. researchgate.net By analyzing the position and intensity of these peaks, the nature and extent of contamination can be evaluated.

The table below hypothetically outlines the expected FTIR absorption bands for NdN and potential impurities based on general knowledge of metal-nitride and metal-oxide vibrations.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Associated Chemical Group
Nd-N Stretching400 - 600Neodymium Nitride bond
Nd-O Stretching500 - 700Neodymium Oxide impurity
O-H Bending~1600 - 1650Adsorbed Water
O-H Stretching~3200 - 3600Adsorbed Water / Hydroxide

This table is illustrative and based on typical ranges for similar compounds. Actual peak positions for NdN would require experimental verification.

Fluorescence and Absorption Spectroscopy for Electronic Transitions and Optical Behavior

Fluorescence and absorption spectroscopy are critical techniques for elucidating the electronic structure and optical properties of materials like neodymium nitride. These methods probe the transitions of electrons between different energy levels upon the absorption or emission of light.

Absorption Spectroscopy

Optical absorption measurements on NdN thin films have been instrumental in determining its fundamental electronic properties. Studies have revealed that NdN is a semiconductor with a direct band gap of approximately 0.76 eV and an indirect band gap of around 0.3 eV. iaea.org The absorption spectrum of NdN typically shows a sharp increase in absorption at the band edge, corresponding to the energy required to excite an electron from the valence band to the conduction band.

Research has also identified a minimum optical band gap of about 1 eV between the valence band and the lowest unoccupied 4f band. iaea.org Furthermore, a band gap of approximately 1.5 eV has been observed between the valence band and a hybridized 4f/5d band. iaea.org The presence of nitrogen vacancies, which are common defects in rare-earth nitrides, can introduce states within the band gap and influence the absorption characteristics. wgtn.ac.nzaip.org

The absorption spectra of neodymium-containing compounds are often characterized by sharp and narrow absorption bands due to the intra-configurational 4f-4f electronic transitions of the Nd³⁺ ion. gov.bc.cahomescience.net These transitions are shielded from the ligand field by the outer 5s and 5p electrons, resulting in well-defined absorption peaks.

Fluorescence Spectroscopy

Fluorescence, or photoluminescence (PL), spectroscopy involves exciting a material with a light source and analyzing the emitted light as electrons relax to lower energy states. While specific photoluminescence studies on pure NdN are not widely available, research on Nd-doped materials, such as Nd-doped gallium nitride (GaN), provides insights into the potential luminescent properties. dntb.gov.ua In such systems, Nd³⁺ ions can act as luminescence centers, exhibiting characteristic near-infrared (NIR) emission. For instance, photoluminescence studies of cubic boron nitride doped with neodymium have identified distinct luminescence centers associated with the Nd³⁺ ions. researchgate.net

The study of NdN's luminescence would be valuable for understanding its defect states and radiative recombination pathways. The energy and intensity of the emitted light can provide information about the presence of impurities, vacancies, and other structural imperfections that create energy levels within the band gap.

The following table summarizes key optical parameters of NdN derived from spectroscopic studies.

ParameterValueTechniqueReference
Direct Band Gap~0.76 eVAbsorption Spectroscopy iaea.org
Indirect Band Gap~0.3 eVAbsorption Spectroscopy iaea.org
Minimum Optical Band Gap (Valence to 4f)~1.0 eVAbsorption Spectroscopy iaea.org
Band Gap (Valence to 4f/5d)~1.5 eVAbsorption Spectroscopy iaea.org

Resonant Inelastic X-ray Scattering (RIXS) for Magnetic Excitations and Electronic Correlations

Resonant Inelastic X-ray Scattering (RIXS) is a sophisticated, photon-in/photon-out spectroscopic technique that has emerged as a powerful tool for probing elementary excitations in materials with strong electronic correlations. aps.orgaps.org RIXS can provide detailed information about magnetic, electronic, and lattice excitations with momentum resolution. aps.org The technique is element-specific, as the incident X-ray energy is tuned to a specific absorption edge of an element within the material. aps.orgnih.gov

For a material like neodymium nitride, RIXS can be particularly insightful for understanding its magnetic properties and the role of the 4f electrons. While direct RIXS studies on NdN are limited, research on related neodymium-containing compounds, such as Ruddlesden-Popper nickelates (Ndn+1NinO3n+1), demonstrates the capability of this technique. markdean.infoaps.orgresearchgate.net In these materials, RIXS has been used to study the evolution of electronic structure and magnetic interactions. markdean.infoaps.orgresearchgate.net

By tuning the incident X-ray energy to the Nd M-edges, for example, one could selectively probe the magnetic excitations associated with the Nd³⁺ ions in NdN. The energy and momentum transfer of the scattered X-rays would reveal the dispersion of magnons (quantized spin waves), providing direct information about the magnetic exchange interactions between the Nd ions. This would be crucial for understanding the ferromagnetic ordering observed in NdN.

Furthermore, RIXS can shed light on the electronic correlations, which are significant in rare-earth compounds due to the localized nature of the 4f electrons. bu.edu The technique can probe d-d or f-f excitations, which are often inaccessible with other spectroscopic methods. nih.gov The analysis of these excitations can provide a quantitative measure of the on-site Coulomb interaction (Hubbard U), a key parameter in describing correlated electron systems. nih.gov

The potential applications of RIXS in elucidating the properties of NdN are summarized in the table below.

Investigated PropertyInformation Obtained from RIXS
Magnetic ExcitationsMagnon dispersion, magnetic exchange interactions
Electronic CorrelationsOn-site Coulomb interaction (Hubbard U), charge-transfer excitations
Electronic StructureCrystal field excitations, orbital occupations

Transport Property Characterization Methodologies

Hall Effect Measurements for Carrier Concentration and Mobility Determination

Hall effect measurements are a fundamental technique for characterizing the transport properties of semiconducting materials. tek.comwarwick.ac.uk By measuring the transverse voltage (Hall voltage) that develops across a current-carrying sample in a magnetic field, one can determine the carrier type (n-type or p-type), carrier concentration, and carrier mobility. rit.eduyoutube.com

In the case of neodymium nitride, Hall effect measurements have provided crucial evidence for its electronic and magnetic nature. Studies on NdN thin films have revealed a strong anomalous Hall effect (AHE). iaea.org The AHE is an additional contribution to the Hall voltage that is proportional to the magnetization of the material and is a hallmark of ferromagnetic conductors. The observation of a significant AHE in NdN supports its classification as a ferromagnetic semiconductor.

The analysis of the Hall resistivity in NdN, in conjunction with measurements on other rare-earth nitrides like SmN and GdN, indicates the presence of a 4f conduction channel. iaea.org The magnitude of the anomalous Hall effect in NdN is enhanced compared to GdN, suggesting that the 4f electrons are directly involved in the electrical transport. iaea.org

From Hall effect data, the carrier concentration and mobility can be extracted. The carrier concentration in NdN is highly dependent on the stoichiometry, particularly the concentration of nitrogen vacancies which act as donors. wgtn.ac.nz The mobility of charge carriers is a measure of how easily they move through the material under the influence of an electric field and is a key parameter for potential electronic applications.

The table below presents typical transport properties of NdN thin films obtained from Hall effect measurements.

PropertyTypical ValueSignificance
Carrier Typen-typeIndicates electrons are the majority charge carriers, likely due to nitrogen vacancies.
Carrier ConcentrationHighly variable, dependent on nitrogen vacancy concentrationControls the electrical conductivity and can tune the Fermi level.
Anomalous Hall EffectStrong and positiveConfirms ferromagnetism and indicates a 4f conduction channel.
Carrier MobilityModerateInfluences the overall electrical performance of the material.

Electrical Resistivity Studies and Conduction Mechanism Investigations

Electrical resistivity measurements are essential for understanding the conduction mechanisms in a material and its response to temperature changes. The resistivity of a material is an intrinsic property that quantifies its opposition to the flow of electric current.

Studies on NdN thin films have shown that its electrical resistivity is characteristic of a heavily doped semiconductor or a semimetal. iaea.org The room temperature resistivity has been reported to be on the order of 0.6 mΩ·cm, indicating significant charge carrier concentrations, which is consistent with the presence of nitrogen vacancies. iaea.org

The temperature dependence of the electrical resistivity provides further insight into the conduction mechanisms. NdN typically exhibits a negative temperature coefficient of resistance, meaning its resistivity decreases as the temperature increases. iaea.org This behavior is characteristic of semiconductors, where thermal energy excites more charge carriers into the conduction band, thereby increasing conductivity. youtube.comyoutube.com However, at very high doping levels, some rare-earth nitrides can exhibit metallic behavior with a positive temperature coefficient of resistance. aip.org

The following table summarizes the key findings from electrical resistivity studies of NdN.

ParameterObservationImplication
Room Temperature Resistivity~0.6 mΩ·cmIndicates a heavily doped semiconductor or semimetal.
Temperature Dependence of ResistivityNegative temperature coefficientConfirms semiconducting behavior.
Conduction MechanismInvolves a hybridized 4f/5d band with mobile 4f electronsHighlights the role of the 4f electrons in electrical transport.

Modulation of Ndn Functionality Through Doping and Strain Engineering

Intentional Doping Strategies

Intentional introduction of impurity atoms, or doping, into the NdN crystal lattice is a fundamental approach to modify its electronic and magnetic properties. By carefully selecting dopants and controlling their concentrations, it is possible to engineer the charge carrier density, influence magnetic ordering, and tune the electronic band structure.

The electrical conductivity of rare-earth nitrides, including NdN, is highly sensitive to the concentration of charge carriers. A common method to control the carrier concentration is through the creation of nitrogen vacancies, which act as donors, introducing electrons into the system. This process effectively constitutes a form of self-doping. In materials like DyN, controlling the concentration of nitrogen vacancies allows for the manipulation of electron transport, with the material exhibiting activated transport at lower vacancy concentrations (≤10¹⁹ cm⁻³) and signatures of extended state conduction at higher concentrations researchgate.net. It is inferred that similar control over charge carrier concentration can be achieved in NdN through the management of nitrogen vacancies during the growth process.

The magnetic properties of NdN are governed by exchange interactions, which can be significantly altered by doping. The introduction of dopant atoms can modify the distances between magnetic ions and introduce or alter the pathways for magnetic exchange, such as superexchange and double-exchange mechanisms. In doped magnetic semiconductors, the type and concentration of dopants can determine whether the magnetic ordering is ferromagnetic or antiferromagnetic aps.org.

Doping can also have a profound effect on the magnetic ordering temperatures, such as the Curie temperature (T_C) in ferromagnetic materials. For instance, in ferrimagnetic Mn₃Si₂X₆ (X=Se, Te), electron doping has been proposed as a strategy to reduce magnetic frustration and consequently increase the T_C st-andrews.ac.uk. The doping process can alter the strength of the magnetic exchange parameters, in some cases changing an interaction from antiferromagnetic to ferromagnetic, which enhances the stability of the ferromagnetic state and raises the ordering temperature st-andrews.ac.uk. In Ni-Zn-Al nano-ferrites, doping with neodymium has been shown to modify the cation distribution and the strength of the superexchange interactions, leading to a decrease in the Curie temperature nih.gov. The temperature at which doping is performed can also influence the resulting magnetic properties by affecting the incorporation and configuration of the dopant atoms within the host lattice researchgate.netmdpi.comnih.gov. For NdN, it is expected that the introduction of appropriate dopants could be used to tune its ferromagnetic ordering temperature, which is crucial for the development of devices that operate at or above room temperature.

Doping provides a direct method for engineering the electronic band structure of semiconductors. The introduction of dopant atoms can create new energy levels within the band gap or shift the positions of the conduction and valence band edges. This allows for the tuning of the electronic band gap, which in turn affects the optical and electrical properties of the material. In Ni-Zn ferrite, for example, doping with Nd has been observed to cause a red shift in the optical band gap, attributed to the creation of additional meta-stable energy levels by the Nd 4f electrons near the conduction band edge mdpi.com. Similarly, doping TiO₂, CeO₂, and SnO₂ with transition metal or rare-earth ions can lead to band gap narrowing nih.govmdpi.comaps.org.

Furthermore, doping allows for precise control over the Fermi level, which is the electrochemical potential of electrons in a material. By introducing donor or acceptor impurities, the Fermi level can be shifted towards the conduction or valence band, respectively nih.gov. This "Fermi-level engineering" is fundamental to the operation of most semiconductor devices. In group III-nitrides, it has been demonstrated that the Fermi level can be stabilized at a specific energy level through irradiation-induced defects osti.gov. In nitrogen core-doped armchair graphene nanoribbons, a significant shift in the Fermi energy of approximately 1.0 eV has been achieved, leading to a reconfiguration of the band structure nih.gov. For NdN, the ability to tune the Fermi level through doping is critical for creating p-n junctions and other electronic device structures. The control of the Fermi energy is also linked to the potential for tuning into the 4f band, which is predicted to be near the conduction band minimum in NdN iaea.org.

Strain-Induced Modifications of Electronic and Magnetic Response

Applying mechanical strain is another powerful tool to modify the physical properties of materials without altering their chemical composition. In thin films, strain can be controllably introduced by growing the film on a substrate with a different lattice constant. External pressure can also be used to induce significant structural and electronic changes.

When NdN is grown as a thin film on a crystalline substrate, a lattice mismatch between the film and the substrate can induce epitaxial strain. This strain can be either compressive or tensile, depending on whether the lattice constant of the substrate is smaller or larger than that of NdN. Epitaxial strain can significantly alter the interatomic distances and bond angles, thereby modifying the electronic and magnetic ground states of the material utexas.edu.

For instance, in rare-earth nickelate thin films like PrNiO₃ and NdNiO₃, epitaxial strain has been shown to suppress the metal-insulator transition and induce metallic behavior researchgate.net. The strain influences the Ni-O-Ni bond angle, which in turn affects the electronic transport properties utexas.eduresearchgate.net. In La₀.₅Sr₀.₅CoO₃ films, the type of substrate-induced strain (tensile or compressive) determines the magnetic easy axis, demonstrating the ability of strain engineering to control magnetic anisotropy mdpi.com. The choice of substrate and its orientation can lead to different strain states and even influence the selection of the crystallographic phase that grows aps.orgaps.org. While specific studies on the impact of epitaxial strain on the ground state of NdN are not abundant, it is expected that compressive or tensile strain could be used to tune its magnetic anisotropy, ordering temperature, and electronic transport properties. The strain can be influenced by factors such as the thermal expansion coefficient mismatch between the film and the substrate mrs-j.org.

Table 1: Effects of Substrate-Induced Strain on the Properties of Perovskite-like Thin Films

Material System Substrate Strain Type Observed Effect on Properties
PrNiO₃ LaAlO₃ Compressive Suppression of metal-insulator transition, metallic behavior researchgate.net
NdNiO₃ LaAlO₃ Compressive Lowered metal-insulator transition temperature researchgate.net
La₀.₅Sr₀.₅CoO₃ LaAlO₃ (LAO) Compressive Out-of-plane magnetic easy axis mdpi.com

Applying high pressure is a direct way to induce significant changes in the crystal structure and electronic properties of materials. For Neodymium nitride, it has been computationally shown that it undergoes a structural phase transition from the rock salt (B1) phase to a Cesium Chloride (CsCl, B2) structure at a pressure of approximately 52.96 GPa researchgate.net. This first-order structural transition involves a change in the coordination number and can dramatically alter the material's properties.

High pressure can also induce electronic transitions. In palladium nitride (PdN₂), for example, pressure causes a narrowing of the band gap, eventually leading to its closure and a transition to a metallic state semanticscholar.orgaps.org. This electronic transition is accompanied by a change in the hybridization between the palladium d- and nitrogen p-orbitals semanticscholar.orgaps.org. For NdN, while detailed experimental studies on pressure-induced electronic changes are limited, the structural transition from B1 to B2 phase is expected to be accompanied by a significant modification of its electronic band structure.

The reversibility of these pressure-induced changes is an important aspect. In many systems, the original crystal structure and properties are recovered upon release of pressure, provided the transition is not kinetically hindered. However, in some cases, high-pressure phases can be metastable and retained at ambient conditions. The reversibility of the B1 to B2 phase transition in NdN upon pressure release requires further experimental investigation.

Table 2: Calculated High-Pressure Properties of Neodymium Nitride (NdN)

Property Value Phase Reference
Calculated Lattice Constant (ambient) 5.105 Å B1 (NaCl) researchgate.net
Experimental Lattice Constant (ambient) 5.132 Å B1 (NaCl) researchgate.net

Research Directions and Emerging Applications in Advanced Technologies

Spintronic Device Architectures and Principles

Spintronics, or spin electronics, is a field that exploits the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices. Materials like neodymium nitride, which are ferromagnetic semiconductors, are of particular interest because they can influence and control electron spin, paving the way for novel device functionalities. samaterials.comwgtn.ac.nz

The ferromagnetic properties of Neodymium Nitride are central to its potential in spintronics. wikipedia.org Ferromagnetic materials can produce spin-polarized currents, where the spins of the moving electrons are predominantly aligned in one direction. The strong 4f electron interactions in NdN are a key factor in its magnetic behavior, making it an attractive material for investigating spin-dependent transport phenomena. stanfordmaterials.comsamaterials.com Research in the broader category of rare-earth nitrides focuses on their potential as spin injectors, where a layer of the material could be used to inject spin-polarized carriers efficiently into another semiconductor, such as Gallium Nitride (GaN), for creating advanced spintronic diodes or transistors. wgtn.ac.nz The study of NdN thin films and heterostructures is crucial to understanding how spin polarization is generated, maintained, and manipulated at interfaces, which is fundamental for the operation of any spintronic device.

The unique properties of rare-earth nitrides, including NdN, make them promising for integration into advanced magnetic storage and memory systems. londonjphysics.org One of the most significant potential applications is in Magnetoresistive Random-Access Memory (MRAM), a non-volatile memory technology that stores data using magnetic states rather than electric charges. londonjphysics.org

In such devices, NdN could serve as a ferromagnetic layer in a magnetic tunnel junction (MTJ) or a spin valve. samaterials.comlondonjphysics.org A spin valve is a device composed of two or more conducting magnetic layers separated by a non-magnetic spacer. aip.org The electrical resistance of the spin valve changes significantly depending on whether the magnetization of the ferromagnetic layers is aligned (parallel) or opposed (antiparallel). This change in resistance is known as giant magnetoresistance (GMR) or tunneling magnetoresistance (TMR) in MTJs, and it is this effect that is used to read data. aip.org A patent has described the use of NdN as a ferromagnetic material in multilayer structures suitable for GMR sensors, MRAM devices, and TMR magnetic field sensors. londonjphysics.org

Table 1: Comparison of Key Properties of Selected Ferromagnetic Rare-Earth Nitrides

Property Gadolinium Nitride (GdN) Dysprosium Nitride (DyN) Neodymium Nitride (NdN)
Crystal Structure Rock Salt (cubic) Rock Salt (cubic) Rock Salt (cubic)
Magnetic Ordering Ferromagnetic Ferromagnetic Ferromagnetic
Curie Temperature (TC) ~70 K 2.40-2.78 eV 2.60-2.90 eV

| Energy Gap | ~1 eV | 1.70-1.88 eV | Not specified |

This table presents comparative data for NdN and other rare-earth nitrides, highlighting their shared ferromagnetic properties and semiconducting nature. Data compiled from multiple sources. wikipedia.orgwgtn.ac.nzrsc.org

The same principles that make NdN suitable for MRAM—giant and tunneling magnetoresistance—also make it a candidate for highly sensitive magnetic field sensors. samaterials.comlondonjphysics.org These sensors work by detecting the change in electrical resistance as the magnetization of a "sensing" layer, which could be made of NdN, changes in response to an external magnetic field. stanfordmaterials.comsemanticscholar.org The ability to engineer multilayer thin films where one layer's magnetic orientation is fixed (pinned layer) while another (sensing layer) is free to rotate allows for the precise detection of magnetic fields. semanticscholar.org The development of sensors based on NdN could lead to smaller, more sensitive devices for a variety of applications, from data storage read heads to industrial and automotive sensors. samaterials.com

Exploration of NdN in Quantum Electronic Systems

The intersection of unique electronic structures and magnetic ordering in materials like NdN opens avenues for their use in the burgeoning field of quantum technologies. samaterials.com

Neodymium Nitride is being explored for its potential role in next-generation transistors and quantum electronic systems due to its distinct electronic structure. samaterials.com The broader nitride material system is considered highly appealing for quantum computing applications. wikipedia.org While much research has focused on materials like Gallium Nitride (GaN) and Niobium Nitride (NbN), the intrinsic magnetic properties of NdN offer different functionalities. wikipedia.org

In quantum computing, stable quantum bits, or qubits, are essential. One approach involves using the spin of electrons as qubits. Neodymium magnets are already considered for their role in stabilizing qubits with their strong, stable magnetic fields. rsc.org The potential to integrate a ferromagnetic semiconductor like NdN directly into a quantum circuit could provide a built-in mechanism for manipulating and controlling spin-based qubits. This could be advantageous for developing more scalable and integrated quantum computing components.

Advanced Energy Conversion and Storage Systems

The application of advanced materials is critical for developing more efficient energy technologies. While the primary research focus for NdN has been on its magnetic and electronic properties, its potential in energy applications is an emerging area of interest. samaterials.com

Research into various nitride semiconductors has highlighted their potential for solar energy conversion and thermoelectric applications, which convert heat to electricity. Although specific studies on NdN for these conversion applications are not prominent, related materials are under investigation.

However, a more direct application for NdN is being explored in the field of energy storage. samaterials.com Specifically, NdN is being investigated as a potential anode material for next-generation batteries, such as lithium-ion or sodium-ion batteries. stanfordmaterials.comsamaterials.com The theoretical capacity and structural stability of NdN could lead to enhancements in battery performance, including higher energy density and a longer cycle life. samaterials.com Furthermore, NdN's magnetic properties make it a candidate for magnetocaloric applications, which could be used in magnetic refrigeration—an efficient, gas-free cooling technology. stanfordmaterials.comsamaterials.com

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
Neodymium Nitride NdN
Gadolinium Nitride GdN
Dysprosium Nitride DyN
Gallium Nitride GaN
Niobium Nitride NbN
Lithium Nitride Li₃N
Neodymium(III) Chloride NdCl₃
Lithium Chloride LiCl
Neodymium Amide Nd(NH₂)₃

Development of High-Performance Ceramic Composites and Protective Coatings

Hard nitride coatings are widely used in demanding industrial applications to enhance the wear resistance, hardness, and thermal stability of cutting tools, bearings, and other components. mdpi.commdpi.com Materials like Titanium Nitride (TiN) and Silicon Nitride (Si₃N₄) are industry standards due to their excellent mechanical properties. icm.edu.plnih.gov

The potential use of Neodymium Nitride in high-performance ceramic composites and protective coatings is a novel research avenue. Ceramics are inherently wear-resistant due to their high hardness. precision-ceramics.comyoutube.com Incorporating NdN as a secondary phase in a ceramic matrix could potentially enhance fracture toughness or modify tribological properties. As a protective coating, NdN's properties would be compared against established nitride materials. Key areas of research include developing deposition techniques to create dense, adherent NdN coatings and testing their performance under conditions of high mechanical load and elevated temperatures. Furthermore, ensuring the thermal stability of nitride coatings, sometimes with protective capping layers like Aluminum Nitride (AlN), is crucial for high-temperature applications. osti.govnrel.gov While specific data on NdN's performance in this area is limited, the extensive knowledge base on other nitride ceramics provides a clear framework for its evaluation.

Challenges and Future Prospects in Ndn Research

Overcoming Synthesis Impediments for High Purity and Density in Bulk and Film Forms

A significant challenge in the study and application of Neodymium nitride lies in the synthesis of high-purity and high-density samples, both in bulk and thin film forms. Research has been historically frustrated by poor stoichiometry and the high reactivity of the material in ambient conditions. arxiv.org The inherent difficulty in controlling the precise ratio of neodymium to nitrogen often leads to non-stoichiometric compounds, which in turn affects the material's intrinsic properties. wikipedia.org

For bulk NdN, achieving high density is crucial for accurate measurement of its physical properties and for its potential use in applications like permanent magnets. zegmetal.com Porosity in bulk samples can significantly impact thermal and electrical conductivity measurements. Various synthesis methods have been explored, each with its own set of challenges.

Synthesis MethodAdvantagesDisadvantagesKey Challenges
Direct Nitridation Simple, direct reaction of Nd metal with N2 gas. wikipedia.orgHigh temperatures required, difficult to achieve full nitridation, potential for oxygen contamination.Controlling stoichiometry, achieving high density.
Metathesis Reaction Exothermic reaction, can be done at lower temperatures. wikipedia.orgRequires careful removal of byproducts (e.g., LiCl).Achieving high purity, scaling up the process.
Ammonolysis Uses ammonia (B1221849) as a nitrogen source.Can lead to hydrogen incorporation in the final product.Ensuring complete removal of hydrogen.
High-Pressure Synthesis Can produce novel nitride phases. eurekalert.orgmdpi.comRequires specialized and expensive equipment.Scalability and cost-effectiveness.

The synthesis of high-quality NdN thin films presents its own set of difficulties. Advances in ultra-high vacuum-based growth technologies have only recently enabled the experimental investigation of high-quality rare-earth nitride samples. arxiv.orgcassyni.com Techniques such as molecular beam epitaxy (MBE) and sputtering are commonly used. However, achieving stoichiometric, single-phase, and epitaxial films is challenging due to the high reactivity of neodymium and the stability of the nitrogen molecule. eurekalert.org The choice of substrate, growth temperature, and nitrogen partial pressure are critical parameters that need to be precisely controlled to minimize defects and impurities. researchgate.net

Advanced Understanding of Defect-Property Relationships and Control

The electronic and magnetic properties of Neodymium nitride are highly sensitive to the presence of defects, such as vacancies, interstitials, and anti-site defects. researchgate.net A thorough understanding of how these defects influence the material's properties is essential for tailoring its performance for specific applications. For instance, nitrogen vacancies are often a dominant defect in rare-earth nitrides and can significantly alter the carrier concentration and magnetic behavior. researchgate.netresearchgate.net

Future research will need to focus on developing in-situ characterization techniques to monitor defect formation during growth. This, combined with advanced computational modeling, will enable a more precise understanding of the intricate relationship between synthesis conditions, defect structures, and the resulting physical properties of NdN. nih.gov

Defect TypePotential Impact on PropertiesControl Strategies
Nitrogen Vacancies Increased carrier concentration, altered magnetic ordering. researchgate.netOptimization of nitrogen partial pressure and growth temperature.
Neodymium Vacancies Can act as compensating centers, affecting doping efficiency. researchgate.netControl of metal-to-nitrogen flux ratio during growth.
Oxygen Impurities Formation of neodymium oxide phases, degradation of magnetic properties. wikipedia.orgUse of ultra-high vacuum conditions, high-purity source materials.
Grain Boundaries Scattering of charge carriers, can act as sites for defect segregation.High-temperature annealing, epitaxial growth on lattice-matched substrates.

Scalability of Fabrication Methods for Industrial Relevance

For Neodymium nitride to transition from a laboratory curiosity to a material with real-world applications, scalable and cost-effective fabrication methods are essential. researchgate.net Many of the current synthesis techniques that produce high-quality NdN are limited to small-scale laboratory settings and are often expensive and time-consuming.

The development of scalable manufacturing processes for both bulk NdN and thin films is a critical area of future research. For bulk materials, powder metallurgy techniques, such as sintering and hot-pressing, need to be optimized to produce high-density magnets with controlled microstructures. stanfordmagnets.com For thin films, deposition techniques that are amenable to large-area coating and high throughput, such as advanced sputtering and chemical vapor deposition (CVD) methods, need to be explored and refined for NdN. dartmouth.eduscispace.com The industrial relevance of NdN will largely depend on the ability to produce it in large quantities with consistent and reproducible properties.

Interdisciplinary Research Synergies and Collaborative Frameworks

The complexity of the challenges in Neodymium nitride research necessitates a multidisciplinary approach. princeton.edu Advancements in this field will require close collaboration between chemists, physicists, materials scientists, and engineers. Chemists can contribute to the development of novel synthesis routes, while physicists can focus on understanding the fundamental electronic and magnetic properties. Materials scientists can work on characterizing the material's microstructure and its relationship to its properties, and engineers can focus on device fabrication and integration.

Establishing collaborative frameworks, such as university-based consortia and partnerships with federal laboratories, can facilitate the sharing of resources, expertise, and data. princeton.edu Such collaborations can accelerate the pace of research and bridge the gap between fundamental science and commercial applications. princeton.edu International initiatives and technology councils for advanced materials can also play a crucial role in identifying strategic goals, fostering dialogue, and aligning efforts at various levels to strengthen the research and innovation ecosystem for materials like NdN. oecd.orgeuropa.eu

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for producing high-purity NdN, and how do varying parameters (e.g., nitrogen partial pressure, temperature) influence crystallographic properties?

  • Methodology : Use gas-solid reaction techniques under controlled inert atmospheres (e.g., argon or vacuum) to prevent oxidation. Monitor nitrogen flow rates and sintering temperatures (typically 800–1200°C) to optimize stoichiometry. Characterize purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .
  • Data Contradictions : Discrepancies in lattice parameters may arise from incomplete nitridation or impurities. Cross-validate with neutron diffraction for precise structural analysis .

Q. How can researchers distinguish between surface oxidation artifacts and intrinsic NdN properties during characterization?

  • Methodology : Conduct X-ray photoelectron spectroscopy (XPS) depth profiling to differentiate surface oxides (e.g., Nd₂O₃) from bulk NdN. Use glovebox-transferred samples for transmission electron microscopy (TEM) to minimize air exposure .
  • Data Contradictions : Conflicting magnetic susceptibility measurements may stem from oxidized surface layers. Compare data from freshly synthesized vs. aged samples .

Q. What experimental protocols ensure safe handling of NdN given its reactivity with moisture and air?

  • Methodology : Store NdN in argon-filled containers and use Schlenk-line techniques for manipulation. Reference Safety Data Sheets (SDS) for emergency procedures, including inhalation/ingestion protocols .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic band structure of NdN, and how do these align with experimental observations?

  • Methodology : Perform density functional theory (DFT) calculations with Hubbard-U corrections to account for strong electron correlations in Nd 4f orbitals. Validate with ultraviolet photoelectron spectroscopy (UPS) and optical absorption spectra .
  • Data Contradictions : Theoretical bandgap predictions may deviate from experimental results due to defects or spin-orbit coupling effects. Use hybrid functionals (e.g., HSE06) for improved accuracy .

Q. What strategies resolve contradictions in reported magnetic properties of NdN (e.g., paramagnetic vs. antiferromagnetic behavior)?

  • Methodology : Systematically vary synthesis conditions (e.g., cooling rates, nitrogen stoichiometry) and measure magnetic hysteresis via SQUID magnetometry. Correlate with neutron scattering to detect magnetic ordering .

Q. How does doping NdN with transition metals (e.g., Fe, Co) alter its thermoelectric performance?

  • Methodology : Dope via ball-milling or co-sputtering and assess carrier concentration via Hall effect measurements. Evaluate thermal conductivity using laser flash analysis .

Data Reproducibility and Analysis

Q. What statistical frameworks are recommended for reconciling discrepancies in NdN’s thermal decomposition kinetics across studies?

  • Methodology : Apply Arrhenius analysis to thermogravimetric (TGA) data under varying heating rates. Use multivariate regression to isolate decomposition pathways (e.g., NdN → Nd + N₂) .

Q. How can machine learning enhance the prediction of NdN’s phase stability under extreme conditions (e.g., high pressure/temperature)?

  • Methodology : Train neural networks on existing phase-diagram datasets (e.g., Materials Project) and validate with diamond-anvil cell experiments coupled with synchrotron XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.